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Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical

negative regulator of T-cell receptor (TCR) signaling. By dampening T-cell activation, HPK1 can

be exploited by tumors to evade immune surveillance, making it a high-interest target for

cancer immunotherapy. PF-07265028 is a potent and selective small molecule inhibitor of

HPK1 developed by Pfizer. This document provides a comprehensive technical overview of PF-
07265028, including its mechanism of action, quantitative biochemical and cellular data,

detailed experimental methodologies, and a summary of its clinical development. Although the

Phase 1 clinical trial for PF-07265028 was ultimately discontinued for business reasons, the

data gathered on this compound provide valuable insights into the therapeutic potential of

HPK1 inhibition.

Mechanism of Action: Targeting the HPK1 Signaling
Pathway
HPK1 is predominantly expressed in hematopoietic cells and acts as an intracellular immune

checkpoint. Upon TCR engagement with an antigen, HPK1 is recruited to the immunological

synapse where it becomes activated. Activated HPK1 then phosphorylates the adaptor protein

SLP-76 at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins,
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leading to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and

proteasomal degradation of SLP-76. This cascade effectively attenuates downstream T-cell

signaling, leading to reduced proliferation and cytokine production.

PF-07265028 is an orally bioavailable inhibitor that targets the ATP-binding site of HPK1,

preventing the phosphorylation of SLP-76.[1] By inhibiting HPK1, PF-07265028 blocks this

negative feedback loop, resulting in sustained TCR signaling, enhanced T-cell activation, and a

more robust anti-tumor immune response.[1]
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HPK1 Signaling Pathway and Inhibition by PF-07265028.

Data Presentation: Potency, Selectivity, and Cellular
Activity
The discovery and optimization of PF-07265028 involved a structure-based drug design

approach to enhance potency, selectivity, and ADME properties.[2] The following tables

summarize the key quantitative data for PF-07265028.

Table 1: Biochemical and Cellular Potency of PF-07265028
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Parameter Value Assay Type

Biochemical Potency (Ki) <0.05 nM Biochemical Kinase Assay

Cellular pSLP-76 IC50 17 nM
Phospho-SLP-76 (Ser376)

Cellular Assay

Functional T-Cell Activity (IL-2

EC50)
59 nM

IL-2 Release Assay in Human

T-Cells

Table 2: Kinase Selectivity Profile of PF-07265028

Kinase Fold Selectivity vs. HPK1

MAP4K5 <30

TAOK1 <30

393 other kinases >30

Data from a panel of 395 kinases.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the

characterization of PF-07265028. These represent standardized protocols and may have been

adapted by the original researchers.

Biochemical Kinase Assay (Generalized Protocol)
This assay determines the direct inhibitory effect of PF-07265028 on the enzymatic activity of

HPK1.

Objective: To determine the in vitro potency (Ki) of PF-07265028 against recombinant human

HPK1.

Materials:

Recombinant human HPK1 enzyme
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Biotinylated peptide substrate

PF-07265028 (serial dilutions in DMSO)

ATP (at Km concentration for HPK1)

Kinase assay buffer

Streptavidin-coated plates

Europium-labeled anti-phosphoserine antibody

Time-Resolved Fluorescence (TRF) plate reader

Procedure:

Prepare serial dilutions of PF-07265028 in DMSO.

Add the kinase assay buffer, recombinant HPK1 enzyme, and the test compound to the wells

of a microplate.

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for

compound binding to the enzyme.

Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

Stop the reaction by adding EDTA.

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the

biotinylated peptide to bind.

Wash the plate to remove unbound components.

Add the europium-labeled anti-phosphoserine antibody and incubate.

After a final wash, measure the time-resolved fluorescence signal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percent inhibition for each compound concentration and determine the IC50

value using a suitable curve-fitting model. The Ki is then calculated from the IC50 using the

Cheng-Prusoff equation.

Cellular pSLP-76 (Ser376) Assay (Generalized Protocol)
This assay measures the ability of PF-07265028 to inhibit the phosphorylation of SLP-76, the

direct substrate of HPK1, in a cellular context.

Objective: To determine the cellular potency (IC50) of PF-07265028 by measuring the inhibition

of SLP-76 phosphorylation in human T-cells.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line (e.g., Jurkat)

RPMI-1640 medium with 10% FBS

PF-07265028 (serial dilutions in DMSO)

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

Fixation and permeabilization buffers

Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

Flow cytometer

Procedure:

Culture PBMCs or T-cells in RPMI-1640 medium.

Pre-treat the cells with serial dilutions of PF-07265028 for 1-2 hours.

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30

minutes) to induce SLP-76 phosphorylation.

Fix the cells to preserve the phosphorylation state.
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Permeabilize the cells to allow for intracellular antibody staining.

Stain the cells with a fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody.

Acquire the samples on a flow cytometer.

Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal.

Calculate the percent inhibition relative to the stimulated control and determine the IC50

value.
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Generalized Workflow for the Cellular pSLP-76 Assay.

IL-2 Release Assay (Generalized Protocol)
This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell

effector function by measuring the production of the cytokine Interleukin-2 (IL-2).

Objective: To determine the functional activity (EC50) of PF-07265028 by measuring the

induction of IL-2 secretion from stimulated human T-cells.

Materials:

Human PBMCs

RPMI-1640 medium with 10% FBS

PF-07265028 (serial dilutions in DMSO)

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

IL-2 ELISA kit
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Plate reader

Procedure:

Plate PBMCs in a 96-well plate.

Add serial dilutions of PF-07265028 to the wells.

Add T-cell activators to stimulate the cells.

Incubate the plate for 24-48 hours to allow for cytokine production and secretion.

Centrifuge the plate and collect the supernatant.

Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the

manufacturer's instructions.

Plot the concentration of IL-2 against the concentration of PF-07265028 and determine the

EC50 value.

Clinical Development and Future Directions
PF-07265028 advanced to a Phase 1 clinical trial (NCT05233436) to evaluate its safety,

tolerability, pharmacokinetics, and anti-tumor activity as a single agent and in combination with

the anti-PD-1 antibody sasanlimab in patients with advanced or metastatic solid tumors.

However, this trial was terminated due to internal business considerations and not for safety

reasons.

The development of PF-07265028, despite its discontinuation, has provided a valuable

chemical probe and further validation for HPK1 as a promising target in immuno-oncology. The

data generated from the preclinical and clinical studies of PF-07265028 will undoubtedly inform

the development of future HPK1 inhibitors. The high potency and selectivity achieved with this

compound demonstrate the feasibility of targeting this intracellular kinase to enhance anti-

tumor immunity. Future research in this area will likely focus on optimizing the therapeutic

window and exploring combination strategies with other immunomodulatory agents.
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Logical Progression of PF-07265028 Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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